molecular formula C8H12Cl2N2O2 B2815289 methyl 2-(aminomethyl)pyridine-3-carboxylate dihydrochloride CAS No. 2503201-72-5

methyl 2-(aminomethyl)pyridine-3-carboxylate dihydrochloride

Cat. No.: B2815289
CAS No.: 2503201-72-5
M. Wt: 239.1
InChI Key: FSYGRKQYVLAJPI-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)pyridine-3-carboxylate dihydrochloride is a pyridine derivative featuring a methyl ester group at position 3 and an aminomethyl (-CH₂NH₂) substituent at position 2 of the pyridine ring, with two hydrochloric acid molecules as counterions. Its molecular formula is C₈H₁₂Cl₂N₂O₂, and the molecular weight is 251.11 g/mol (calculated). The dihydrochloride salt form enhances aqueous solubility compared to the free base, making it advantageous for pharmaceutical or biochemical applications.

Properties

IUPAC Name

methyl 2-(aminomethyl)pyridine-3-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c1-12-8(11)6-3-2-4-10-7(6)5-9;;/h2-4H,5,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYGRKQYVLAJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(aminomethyl)pyridine-3-carboxylate dihydrochloride typically involves the reaction of methyl 2-chloronicotinate with aminomethylpyridine under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) with a base like potassium carbonate. The mixture is heated to around 100°C under a nitrogen atmosphere for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

methyl 2-(aminomethyl)pyridine-3-carboxylate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, cyanides, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amines .

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(aminomethyl)pyridine-3-carboxylate dihydrochloride has the molecular formula C8H10Cl2N2O2C_8H_{10}Cl_2N_2O_2 and a molecular weight of approximately 202.64 g/mol. The compound features a pyridine ring substituted with an aminomethyl group and a carboxylate moiety, which contribute to its reactivity and biological activity.

Scientific Research Applications

1. Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, facilitating the construction of complex molecules. It is often utilized in the synthesis of pharmaceuticals and agrochemicals due to its ability to form diverse functional groups.

2. Biological Research

The compound has been investigated for its biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate effectiveness comparable to established antibiotics, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : Research indicates that this compound may induce cytotoxic effects on various cancer cell lines. For instance, it has been reported to significantly reduce the viability of glioblastoma cells in vitro, suggesting potential as an anticancer therapeutic agent .

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated that the compound had MIC values ranging from 0.5 to 64 μg/mL against tested strains such as Escherichia coli and Staphylococcus aureus. This suggests its potential as a lead compound for antibiotic development .

Anticancer Activity

In a preclinical study involving glioblastoma cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with significant cytotoxicity observed at concentrations above 10 μM after 72 hours of exposure .

Mechanism of Action

The mechanism of action of methyl 2-(aminomethyl)pyridine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following pyridine derivatives from the Catalog of Pyridine Compounds (2017) share structural similarities but exhibit key differences:

(E)-Methyl 3-(2-Aminopyridin-3-yl)acrylate Molecular Formula: C₉H₁₀N₂O₂ Substituents: Acrylate group at position 3, amino (-NH₂) group at position 2 of the pyridine ring.

(E)-Methyl 3-(2-Amino-5-Methylpyridin-3-yl)acrylate Substituents: Additional methyl group at position 5 of the pyridine ring. Key Difference: The 5-methyl group increases steric hindrance and may reduce solubility compared to the target compound .

Methyl 3-(6-Chloro-5-Pivalamidopyridin-2-yl)acrylate

  • Substituents : Chloro (-Cl) at position 6, pivalamido (-NHCOC(CH₃)₃) at position 5.
  • Key Difference : Bulky pivalamido and chloro groups enhance lipophilicity, contrasting with the target’s hydrophilic dihydrochloride salt .

Physicochemical Properties and Commercial Availability

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Price (1 g)
Methyl 2-(aminomethyl)pyridine-3-carboxylate dihydrochloride C₈H₁₂Cl₂N₂O₂ 251.11 Not listed N/A
(E)-Methyl 3-(2-aminopyridin-3-yl)acrylate C₉H₁₀N₂O₂ 178.19 1203500-12-2 $400
(E)-Methyl 3-(2-amino-5-methylpyridin-3-yl)acrylate Not provided Not provided Not provided Not listed
Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate Not provided Not provided Not provided Not listed
  • Solubility : The dihydrochloride salt of the target compound likely has higher water solubility than the neutral acrylate derivatives listed.

Biological Activity

Methyl 2-(aminomethyl)pyridine-3-carboxylate dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of antiparasitic and anticancer applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with an amino group and a carboxylate ester. The presence of these functional groups is crucial for its biological interactions.

Biological Activity

1. Antiparasitic Activity

Research indicates that compounds similar to methyl 2-(aminomethyl)pyridine-3-carboxylate exhibit significant antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria. A study evaluated various derivatives for their ability to inhibit the growth of erythrocytic forms of P. falciparum. The findings revealed that certain structural modifications enhanced antiplasmodial activity while minimizing cytotoxicity to human cells (IC50 values ranging from 199 nM to higher concentrations) .

2. Anticancer Activity

Methyl 2-(aminomethyl)pyridine-3-carboxylate has also been investigated for its anticancer properties. Compounds with similar structures have shown promising results in inducing cell death in various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism often involves disruption of microtubule dynamics and induction of apoptosis .

The biological activity of methyl 2-(aminomethyl)pyridine-3-carboxylate is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical cellular pathways, affecting cell viability and proliferation.
  • Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest, particularly at the G2/M phase, leading to increased apoptosis .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of methyl 2-(aminomethyl)pyridine-3-carboxylate. Modifications at various positions on the pyridine ring significantly influence its potency and selectivity:

Modification Effect on Activity
Substitution at position 4Enhanced antiparasitic activity
Variation in alkyl chain lengthAltered cytotoxicity profiles
Presence of electron-withdrawing groupsIncreased potency against cancer cells

Case Studies

  • Antiparasitic Evaluation : A series of thieno[2,3-b]pyridine derivatives were tested against P. falciparum, revealing that modifications led to compounds with reduced human cell toxicity while maintaining high efficacy against the parasite .
  • Cytotoxicity in Cancer Models : In vitro studies demonstrated that methyl esters of related compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values as low as 0.1 μM in some cases .

Q & A

Q. What are the standard synthetic routes for methyl 2-(aminomethyl)pyridine-3-carboxylate dihydrochloride?

The synthesis typically involves a multi-step process, including:

  • Aminomethylation : Introducing the aminomethyl group via nucleophilic substitution or reductive amination. Polar aprotic solvents (e.g., DMSO) and catalysts (e.g., Pd/C) are often used to enhance reaction efficiency .
  • Esterification : Reacting the carboxylic acid intermediate with methanol in the presence of hydrochloric acid under controlled pH (3–5) and temperature (40–60°C) to form the ester .
  • Purification : Crystallization or column chromatography to isolate the dihydrochloride salt.

Q. Key Considerations :

  • Monitor reaction progress using TLC or HPLC.
  • Optimize stoichiometry of HCl to avoid over-acidification, which can degrade the pyridine ring .

Q. Which spectroscopic techniques are used to confirm the structure and purity of this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify the pyridine ring protons (δ 7.5–8.5 ppm), ester carbonyl (δ ~165 ppm), and aminomethyl group (δ 2.8–3.5 ppm) .
    • DEPT-135 : Confirm the presence of CH, CH₂, and CH₃ groups.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 253.13 g/mol) and isotopic pattern .
  • IR Spectroscopy : Identify ester C=O stretching (~1730 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

Data Interpretation Tip : Cross-reference with PubChem or ECHA databases to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Discrepancies often arise from variations in:

  • Assay Conditions : Differences in pH, temperature, or solvent (e.g., DMSO vs. saline) can alter receptor binding .
  • Sample Purity : Impurities >2% (e.g., unreacted starting materials) may skew results. Use HPLC with UV detection (λ = 254 nm) to verify purity .
  • Cell Line Variability : Replicate studies across multiple cell lines (e.g., HEK293 vs. CHO) to assess consistency .

Q. Example Workflow :

Reproduce assays under standardized conditions.

Validate compound stability via accelerated degradation studies (40°C/75% RH for 48 hours) .

Q. What strategies improve stereoselective synthesis of methyl 2-(aminomethyl)pyridine-3-carboxylate derivatives?

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control aminomethyl group configuration .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
  • Solvent Effects : Polar solvents (e.g., acetonitrile) enhance enantiomeric excess (ee) by stabilizing transition states .

Q. Case Study :

Methodee (%)Yield (%)Reference
BINAP/Pd(OAc)₂9278
Lipase-catalyzed hydrolysis8565

Q. How can computational modeling guide the design of analogs with enhanced pharmacokinetic properties?

  • Molecular Docking : Predict binding affinity to target receptors (e.g., GABAₐ or NMDA receptors) using AutoDock Vina .
  • ADMET Prediction : Use SwissADME to optimize logP (target: 1–3) and reduce CYP450 inhibition risks .
  • QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with bioactivity .

Q. Example Finding :

  • Adding electron-withdrawing groups (e.g., -CF₃) at the pyridine 4-position increases metabolic stability by 40% .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in aqueous vs. non-polar solvents?

  • Controlled Experiments : Measure solubility in PBS (pH 7.4) and DMSO at 25°C using UV-Vis spectroscopy (λ = 280 nm) .
  • Ionization Effects : The compound’s solubility increases at acidic pH (<3) due to protonation of the pyridine nitrogen .

Q. Reported Data Comparison :

SolventSolubility (mg/mL)pHSource
Water12.37.4
DMSO45.8-

Resolution : Discrepancies likely stem from pH-dependent ionization; confirm solvent pH during measurements .

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